molecular formula C13H10ClN3S B5884036 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B5884036
M. Wt: 275.76 g/mol
InChI Key: TZEGXBYBEAWPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine, also known as CMPD101, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a critical role in the regulation of inflammatory responses. 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its high potency and selectivity, which allows for the precise targeting of specific enzymes and signaling pathways. However, one of the limitations of using 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine, including the development of new drug formulations with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine and its potential therapeutic applications in various diseases. Finally, the development of new analogs and derivatives of 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine may lead to the discovery of even more potent and selective compounds with therapeutic potential.
Conclusion
In conclusion, 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high potency and selectivity make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the reaction of 4-chloroaniline with 2-thiophenecarboxaldehyde, which leads to the formation of 2-(4-chlorophenyl)thiophene-3-carbaldehyde. This intermediate compound is then reacted with N-methylguanidine to form 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine.

Scientific Research Applications

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-15-12-11-10(6-18-13(11)17-7-16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGXBYBEAWPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine

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